![molecular formula C13H15F3O B2387598 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one CAS No. 104483-68-3](/img/structure/B2387598.png)
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one
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Overview
Description
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one is an organic compound that features a trifluoromethyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one typically involves the introduction of a trifluoromethyl group into an organic molecule. One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent. This reagent can react with carbonyl compounds under the activation of fluoride ions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions is crucial for producing sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Scientific Research Applications
Biological Activity:
Research indicates that derivatives of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one may exhibit various biological activities, including:
- Antimicrobial Properties: Studies have suggested that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Preliminary research has shown potential anticancer effects, warranting further investigation into its mechanisms and efficacy against different cancer cell lines .
Mechanism of Action:
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may improve its interaction with biological targets. This structural feature allows for better penetration through cellular membranes and increased binding affinity to specific receptors .
Medical Applications
In medicinal chemistry, this compound is being explored for:
- Drug Development: Its ability to enhance pharmacokinetic properties makes it a valuable scaffold in drug design. The compound's unique structure may lead to the development of new therapeutic agents with improved bioavailability and efficacy .
Industrial Applications
This compound is also utilized in the production of agrochemicals and other industrial chemicals. Its unique chemical properties allow it to serve as an intermediate in synthesizing various products, including pesticides and herbicides .
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
- 1,1-Dimethyl-3-[3-(trifluoromethyl)phenyl]urea
Uniqueness
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one is unique due to its specific structure, which combines a trifluoromethyl group with a phenyl ring and a butanone backbone. This combination imparts unique chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various applications .
Biological Activity
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one, also known as a trifluoromethyl ketone, is a compound with significant biological activity. Its unique structure, characterized by a trifluoromethyl group and a bulky dimethyl substituent, contributes to its potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The chemical formula for this compound is C13H15F3O with a molecular weight of 244.26 g/mol. The compound's structure can be represented as follows:
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₅F₃O |
Molecular Weight | 244.26 g/mol |
IUPAC Name | This compound |
Appearance | Liquid |
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that compounds containing trifluoromethyl groups often display enhanced antimicrobial activity. For instance, derivatives of similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The introduction of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby increasing their bioactivity against microbial pathogens .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various in vitro studies. For example, related compounds have shown significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Case Studies
Several studies have highlighted the biological activity of trifluoromethyl ketones:
- Anticancer Efficacy : A study reported that a series of trifluoromethyl ketones exhibited IC50 values ranging from 0.003 to 9.27 µM against various cancer cell lines, indicating potent anticancer activity. The most active derivative showed selectivity towards renal cancer cells with an IC50 value of 1.143 µM .
- Antimicrobial Properties : Another investigation revealed that complexes derived from trifluoromethyl ketones demonstrated comparable antibacterial activity to standard antibiotics like streptomycin against Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant strains .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it can effectively reduce tumor growth.
- Membrane Disruption : The lipophilic nature due to the trifluoromethyl group allows for better integration into cellular membranes, potentially disrupting microbial cell integrity.
Properties
IUPAC Name |
3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUGHFICDPXBOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1=CC=CC=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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